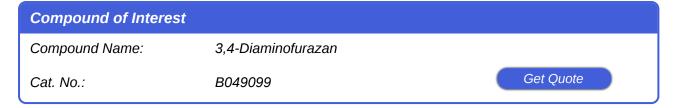


A Comparative Analysis of the Energetic Properties of Furazan-Based Compounds

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An Objective Guide for Researchers in Energetic Materials

The field of energetic materials is continually driven by the pursuit of compounds that offer superior performance, enhanced stability, and reduced sensitivity compared to traditional explosives. Among the various classes of nitrogen-rich heterocycles, furazan (1,2,5-oxadiazole) and its N-oxide derivative, furoxan, have emerged as exceptionally promising building blocks for next-generation energetic materials.[1][2] Their inherent high density, positive enthalpy of formation, and the energetic nature of the ring structure contribute to the outstanding detonation properties of their derivatives.[1] This guide provides a comparative overview of the energetic properties of select furazan-based compounds, supported by experimental data and standardized testing protocols.

Comparative Energetic Performance Data

The following table summarizes key energetic properties of several furazan-based compounds and compares them with widely used benchmark explosives, RDX and HMX. These properties are critical indicators of an energetic material's power and safety.



Compound	Density (g/cm³)	Heat of Formation (kJ/kg)	Detonation Velocity (m/s)	Detonation Pressure (GPa)	Impact Sensitivity (J)
Furazan- Based Compounds					
3,3'-diamino- 4,4'- azoxyfurazan (DAAF)	_	_	_	_	Insensitive
3,4-bis(4'- nitrofurazano- 3'-yl)furoxan (DNTF)	1.93	657	9351	_	_
Ammonium 5-(4- nitraminofura zan-3- ly)-1,2,4- oxadiazole-2- methylnitrate (3e)	_	_	8428	35	>30
Hydroxylamin e salt of 3-R- 4-(5- methyleneazi de-1,2,4- oxadiazol-3- yl)furazan (4)	_	_	9090	35.76	
Hydroxylamm onium furazan-functionalized	1.84	_	9323	38.3	14



tetrazole salt (1-3)					
Hydrazinium furazan- functionalized tetrazole salt (1-4)	1.74	_	9094	32.2	28
Diammonium 4-nitramino- 3-(5- dinitromethyl- 1,2,4- oxadiazolyl)- furazanate (2a)	1.804		_		_
OTF (furoxan- bridged compound)	1.9	_	9109	_	25
Benchmark Explosives					
RDX	1.82	387	8750	34	7.4
НМХ	1.91	_	9100	39	7.4
PETN	1.77	_	8400	32	3

Data sourced from multiple studies.[3][4][5][6][7] Note: "—" indicates data not available in the provided search results. Sensitivities can vary based on crystal quality and testing conditions.

Experimental Protocols

The characterization of energetic materials involves a standardized set of experiments to determine their performance, stability, and sensitivity.



Detonation Performance Calculation

The detonation velocity (D) and detonation pressure (P) are primary indicators of an explosive's power. These parameters are often predicted computationally, especially for novel compounds where large-scale synthesis is not yet feasible.

- EXPLO5 Program: This is a widely used thermochemical code for calculating the detonation parameters of energetic materials.[3][8] The calculations are based on the compound's density and calculated heat of formation.[3]
- Kamlet-Jacobs (K-J) Equations: This is an empirical method used to estimate detonation properties based on the elemental composition, density, and heat of formation of the explosive.[9]

Thermal Stability Analysis

Thermal stability is a critical safety parameter, indicating the temperature at which a compound begins to decompose.

- Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between a sample and a reference as a function of temperature.[3][4] It is used to determine melting points and decomposition temperatures (Td), which are often identified by a sharp exothermic peak.
- Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It provides information about the decomposition process and the thermal stability range of the material.[4]

Sensitivity Testing

Sensitivity refers to the ease with which an energetic material can be initiated by an external stimulus such as impact, friction, or spark. Lower sensitivity is highly desirable for safe handling and transport.

 BAM Impact Sensitivity Test: The Bundesanstalt für Materialforschung und -prüfung (BAM) standard fallhammer test is a common method to determine impact sensitivity.[3] A specified weight is dropped from varying heights onto a sample of the material, and the energy (in



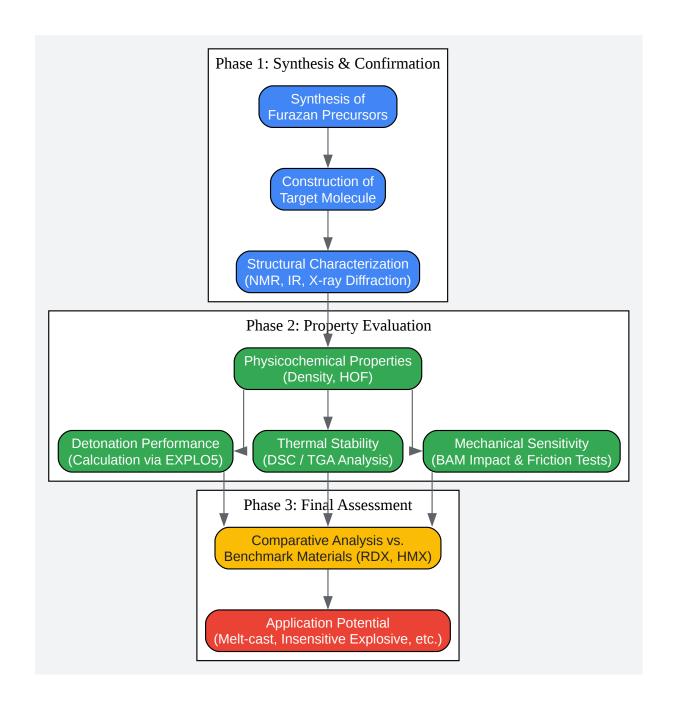
Joules) at which a reaction (e.g., sound, smoke) occurs in 50% of trials (H50) is recorded. [10]

 BAM Friction Sensitivity Test: This standardized test measures the response of a material to frictional stimuli. The result is reported as the load (in Newtons) at which a reaction occurs.
 [11]

Evaluation Workflow for Furazan-Based Energetic Compounds

The development and characterization of new energetic materials follow a logical progression from synthesis to comprehensive performance and safety assessment. The diagram below illustrates this typical workflow.





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Workflow for the development and evaluation of energetic compounds.

Conclusion



Furazan-based compounds represent a significant and promising class of energetic materials. Research demonstrates that through strategic molecular design—such as by forming energetic salts or combining the furazan ring with other energetic moieties like tetrazoles and oxadiazoles—it is possible to develop materials with detonation velocities and pressures that meet or exceed those of RDX and HMX.[3][5][6] Critically, many of these advanced compounds exhibit significantly lower sensitivity to impact and friction, a crucial advantage for enhancing the safety and handling of explosives.[3][11][12] The continued exploration of synthetic strategies for poly-furazan and furoxan structures will undoubtedly lead to the development of a new generation of high-performance, insensitive energetic materials.[1][13]

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